Volinanserin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mental Health Disorders

Schizophrenia

Volinanserin's ability to antagonize the 5-HT2A receptor has made it a potential candidate for treating schizophrenia. Some research suggests it may be effective in reducing positive symptoms like hallucinations and delusions, with a lower risk of side effects compared to traditional antipsychotics [Charney & Nestler's Neurobiology of Mental Illness]. However, further investigation is needed to determine its efficacy and optimal use in schizophrenia treatment.

Anxiety Disorders

The role of the 5-HT2A receptor in anxiety is still being explored. Some studies suggest that volinanserin may have anxiolytic (anxiety-reducing) properties []. However, more research is required to confirm its effectiveness and understand the underlying mechanisms.

Other Areas of Research

Volinanserin's potential applications extend beyond mental health conditions. Here are some ongoing areas of investigation:

Addiction

Studies suggest volinanserin may help with drug and alcohol addiction by reducing cravings and withdrawal symptoms [].

Neurodegenerative Disorders

The role of the 5-HT2A receptor in neurodegenerative diseases like Alzheimer's and Parkinson's is being explored. Some research suggests that volinanserin may have neuroprotective properties [].

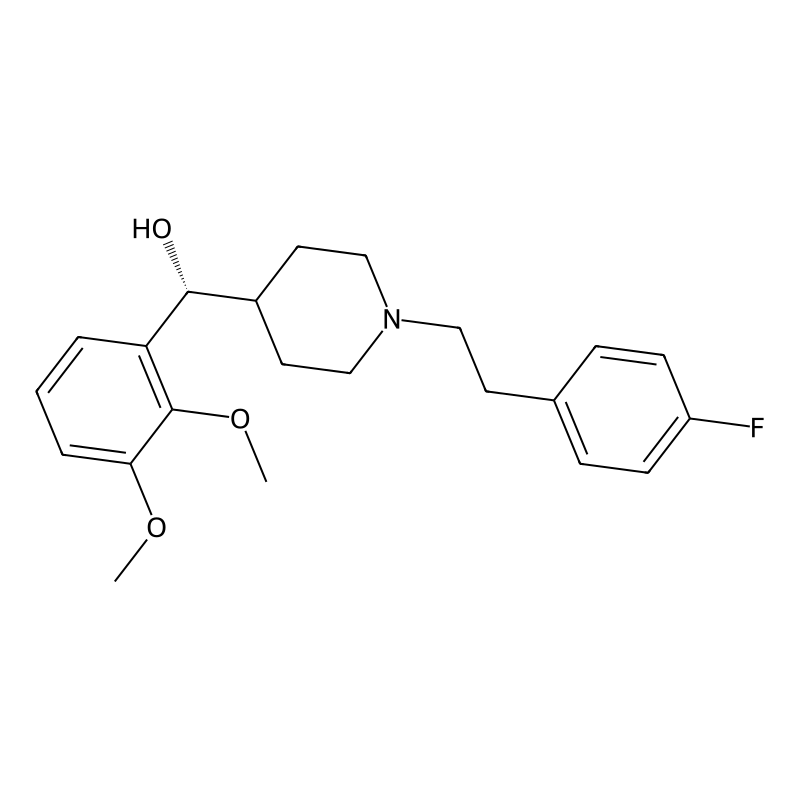

Volinanserin, also known by its developmental code name MDL-100,907, is characterized by the molecular formula C22H28FNO3 and a molar mass of approximately 373.468 g·mol⁻¹ . It is primarily used in scientific research to study the functions of the serotonin 5-HT2A receptor, which is implicated in various neuropsychiatric disorders. Although it was investigated for potential applications as an antipsychotic and antidepressant, it has not been marketed for clinical use .

The chemical structure of Volinanserin allows it to engage in various reactions typical of organic compounds. Its synthesis involves several key steps:

- Protection of Ethyl Isonipecotate: The initial step involves the protection of ethyl isonipecotate using Boc anhydride to form ethyl n-boc-4-piperidinecarboxylate.

- Ester-Amide Interchange: This is followed by an ester-amide interchange with N-Methoxymethylamine hydrochloride in the presence of a coupling agent.

- Weinreb Ketone Synthesis: Benzoylation with 1,2-Dimethoxybenzene leads to the formation of a Weinreb ketone.

- Reduction: The ketone undergoes reduction with sodium borohydride to yield the corresponding alcohol.

- Final Alkylation: The synthesis concludes with an Sn2 alkylation of the secondary nitrogen with 4-Fluorophenethyl bromide .

These reactions highlight the complexity and precision required in synthesizing Volinanserin.

Volinanserin exhibits high selectivity for the serotonin 5-HT2A receptor, making it a valuable tool in neuroscience research. By blocking this receptor, Volinanserin can influence various physiological processes related to mood regulation and perception . Its antagonistic properties have been studied in relation to conditions such as schizophrenia and depression, although it remains largely investigational.

The synthesis of Volinanserin has been extensively documented. The method outlined earlier emphasizes multi-step organic synthesis techniques that involve protecting groups and selective reactions to achieve the desired final product. This complexity underscores the challenges faced in drug development and highlights the need for advanced synthetic methodologies in pharmaceutical chemistry .

While Volinanserin has not been commercialized, its applications primarily lie within research settings. It has been utilized in studies exploring:

- Neuropsychiatric Disorders: Investigating the role of serotonin receptors in conditions like schizophrenia and depression.

- Sleep Disorders: Clinical trials have examined its efficacy on sleep maintenance insomnia through polysomnographic studies .

- Pharmacological Studies: As a research tool for understanding serotonin signaling pathways.

Interaction studies involving Volinanserin focus on its receptor binding profiles and pharmacodynamics. It acts as a selective antagonist at the 5-HT2A receptor but may also interact with other serotonin receptors and neurotransmitter systems. These interactions are crucial for understanding its potential therapeutic effects and side effects .

Volinanserin shares structural and functional similarities with several other compounds that target serotonin receptors. Here are some notable comparisons:

| Compound Name | Type | Similarity to Volinanserin |

|---|---|---|

| Glemanserin | 5-HT2A Antagonist | Similar mechanism targeting serotonin receptors |

| Pruvanserin | 5-HT2A Antagonist | Shares structural features; used in similar contexts |

| Roluperidone | Atypical Antipsychotic | Acts on multiple serotonin receptors |

| Lenperone | Antipsychotic | Modulates serotonergic activity |

| Lidanserin | 5-HT2A Antagonist | Directly comparable in receptor selectivity |

| Ketanserin | 5-HT2A Antagonist | Common target but different pharmacological profile |

| Ritanserin | 5-HT2A Antagonist | Similar binding characteristics |

| Eplivanserin | Investigational Drug | Focused on sleep disorders |

| Pimavanserin | Atypical Antipsychotic | Targets similar receptors but different indications |

These compounds illustrate the diverse approaches taken in targeting serotonin receptors while highlighting Volinanserin's unique position due to its specificity and investigational status.

The initial phase involves protection and functional group manipulation of the piperidine core. Ethyl isonipecotate undergoes Boc protection using Boc anhydride to yield ethyl N-Boc-4-piperidinecarboxylate with approximately 90% yield [1]. Subsequently, ester-amide interchange occurs using N-methoxymethylamine hydrochloride in the presence of carbonyldiimidazole coupling agent, producing 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine with 80% yield [1].

The key carbon-carbon bond formation utilizes Weinreb ketone synthesis through benzoylation with 1,2-dimethoxybenzene to generate 1-Boc-4-(2,3-dimethoxybenzoyl)piperidine [1]. This Friedel-Crafts acylation represents a critical step that installs the dimethoxyphenyl moiety, achieving yields of approximately 75%. Alternative synthetic approaches have been developed utilizing metalation of triisopropylsilyl protected catechol followed by reaction with Weinreb amide precursors [2].

The synthetic sequence continues with acid-mediated Boc deprotection using trifluoroacetic acid, yielding (2,3-dimethoxyphenyl)-piperidin-4-ylmethanone with 95% efficiency [1]. Ketone reduction employs sodium borohydride to produce the racemic alcohol (2,3-dimethoxyphenyl)-piperidin-4-ylmethanol with 85% yield [1]. The final step involves SN2 alkylation of the secondary nitrogen with 4-fluorophenethyl bromide, completing the synthesis of volinanserin with 70% yield [1].

Process optimization studies have demonstrated that reaction conditions can be fine-tuned to improve overall yields and reduce impurity formation [3]. Temperature control during the ketone reduction step proves critical, with optimal results achieved at 0°C followed by gradual warming to room temperature [4]. Solvent selection impacts both reaction efficiency and product purity, with acetone and methanol showing superior performance in key steps [4].

Chiral Resolution Techniques

Enantiomeric Resolution Methods

Chiral resolution of volinanserin represents a critical aspect of the manufacturing process due to the significant pharmacological differences between enantiomers. The R-enantiomer exhibits substantially higher 5-HT2A receptor affinity compared to the S-enantiomer, necessitating efficient separation techniques [5].

Diastereomeric salt formation using (R)-mandelic acid provides the most widely employed resolution method. The process involves crystallization from acetonitrile-methanol solvent systems, with initial recrystallization using a 1:1 ratio followed by a second recrystallization using a 1:2 ratio [5]. This methodology achieves 36% yield of the desired R-enantiomer with greater than 95% enantiomeric excess [5]. Optical purity determination employs (R)-(−)-1,10-binaphthyl-2,2'-diyl hydrogen phosphate as a 1H NMR shift reagent, enabling precise enantiomeric purity assessment [5].

Capillary electrophoresis methods have been developed for analytical determination of enantiomeric purity throughout the synthesis process [6]. These methods utilize 15 mM sulfobutylether-β-cyclodextrin at pH 5 for monitoring the intermediate compound and 15 mM carboxymethyl-γ-cyclodextrin at pH 3 for resolving rac-volinanserin enantiomers [6]. The pKa values of the intermediate compound and final product were determined to be 10.5±0.1 and 9.0±0.1, respectively [6].

Supercritical fluid chromatography represents an emerging analytical technique for enantiomeric separation, offering advantages including rapid separation due to low viscosity and high diffusivity of supercritical carbon dioxide [7]. Chiralpak AD-3 columns with mobile phases consisting of CO2 and 0.2% cyclohexylamine in 2-propanol provide effective chiral resolution [7].

Stereoselective Synthesis

Alternative approaches to chiral resolution include stereoselective synthetic methodologies that directly produce the desired R-enantiomer. These methods involve asymmetric reduction of the ketone intermediate using chiral reducing agents or enzymatic systems. Stereoselective synthesis eliminates the need for resolution steps, potentially improving overall process efficiency and atom economy.

The development of stereoselective pathways focuses on controlling the stereochemistry during ketone reduction through the use of chiral auxiliaries or asymmetric catalysts. Oxazaborolidine-catalyzed reductions and enzymatic approaches using alcohol dehydrogenases represent promising alternatives to traditional resolution methods [5].

Quality Control Parameters

Comprehensive quality control protocols ensure consistent product quality and regulatory compliance throughout volinanserin manufacturing. High-performance liquid chromatography serves as the primary analytical method for purity determination, with specifications requiring ≥95% purity and typical results ranging from 98-99.76% [8] [9].

Optical rotation measurements provide crucial stereochemical confirmation, with the R-enantiomer exhibiting a specific rotation of +20.7° (c=0.2, methanol) [8]. Enantiomeric purity determination requires >95% enantiomeric excess, monitored through chiral HPLC or capillary electrophoresis methods [6] [8].

Nuclear magnetic resonance spectroscopy confirms structural integrity, with 1H NMR spectra required to be consistent with the expected structure [8] [9]. Mass spectrometry provides molecular ion confirmation through LC-MS analysis [8] [9]. Elemental analysis verifies elemental composition within ±2% of theoretical values for carbon, hydrogen, nitrogen, and fluorine content [8].

Moisture content monitoring employs Karl Fischer titration with specifications typically requiring ≤5% water content [8]. Appearance specifications call for white to yellow solid material [9]. Storage conditions require −20°C for long-term stability with protection from light and moisture [8].

Radiolabeled Synthesis (11C-Volinanserin)

The synthesis of 11C-volinanserin represents a specialized application requiring precise radiochemical methodology for positron emission tomography applications. The radiolabeling process utilizes 3-O-desmethyl-MDL100907 as the precursor compound, prepared according to established literature procedures [10].

11C-methylation employs 11C-methyl triflate as the radiolabeling agent, produced from 11C-carbon dioxide through established radiochemical protocols [10]. The methylation reaction occurs at 70°C for 5 minutes using 0.7 mg of precursor dissolved in 0.5 mL acetone with 5 μL of 5 M aqueous sodium hydroxide [10].

Purification utilizes high-performance liquid chromatography employing a Prodigy ODS-Prep column (10 μm, 10 × 250 mm) eluted with 25% acetonitrile and 75% 0.1 M ammonium formate containing 0.5% acetic acid at pH 4.2 [10]. The flow rate is maintained at 10 mL/min, with the tracer fraction subsequently diluted with 100 mL water and processed through C-18 Sep-Pak cartridges [10].

Final formulation involves elution from Sep-Pak cartridges using 1 mL of 200-proof ethanol, followed by mixing with 9 mL sterile saline and sterile filtration [10]. The complete synthesis requires approximately 45 minutes with averaged specific activity of 55.5 GBq/μmol (1500 mCi/μmol) at end of synthesis [10].

Radiochemical yields typically range from 3-15% decay-corrected, with radiochemical purity exceeding 95% [10] [4]. Quality control parameters include specific activity determination, radiochemical purity assessment, and sterility testing for clinical applications [10]. Recent methodological improvements utilizing copper-mediated radiofluorination have achieved enhanced yields of 32±10% decay-corrected radiochemical yield for 18F-labeled analogues [4].

The radiolabeled product undergoes extensive characterization including plasma stability studies, metabolite analysis, and biodistribution assessment in preclinical models [10]. Extended characterization studies have demonstrated excellent properties for quantifying 5-HT2A receptors in human brain imaging applications [11].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Environmental Hazard

Other CAS

Wikipedia

Dates

2: Monti JM. Serotonin control of sleep-wake behavior. Sleep Med Rev. 2011 Aug;15(4):269-81. doi: 10.1016/j.smrv.2010.11.003. Epub 2011 Apr 2. Review. PubMed PMID: 21459634.

3: Offord SJ, Wong DF, Nyberg S. The role of positron emission tomography in the drug development of M100907, a putative antipsychotic with a novel mechanism of action. J Clin Pharmacol. 1999 Aug;Suppl:17S-24S. Review. PubMed PMID: 10434243.